N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a thiazolopyrimidine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The initial step involves the reaction of 4-methoxybenzyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 4-methoxybenzyl dithiocarbazate. This intermediate is then cyclized with hydrazonoyl chloride to form the 1,3,4-thiadiazole ring .
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Formation of the Thiazolopyrimidine Moiety: : The next step involves the reaction of the thiadiazole derivative with bromoacetic acid and an appropriate aldehyde under reflux conditions to form the thiazolopyrimidine ring system .
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Final Coupling Reaction: : The final step is the coupling of the thiazolopyrimidine derivative with an appropriate carboxamide derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.
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Reduction: : Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated ring system.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the thiadiazole ring can lead to a more saturated ring system.
Scientific Research Applications
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-[(2Z)-5-(4-nitrobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-[(2Z)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs.
Properties
Molecular Formula |
C17H13N5O3S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H13N5O3S2/c1-25-11-4-2-10(3-5-11)8-13-20-21-16(27-13)19-14(23)12-9-18-17-22(15(12)24)6-7-26-17/h2-7,9H,8H2,1H3,(H,19,21,23) |
InChI Key |
JDRMKZPXDBLIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
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